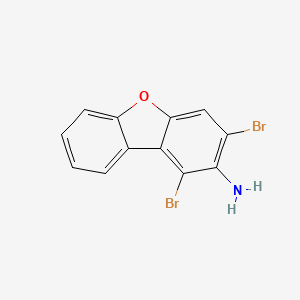
1,3-Dibromo-dibenzofuran-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-dibenzofuran-2-ylamine is a chemical compound with the molecular formula C12H7Br2NO and a molecular weight of 340.99808 g/mol . It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of fused benzene and furan rings. The presence of bromine atoms and an amine group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-dibenzofuran-2-ylamine typically involves the bromination of dibenzofuran followed by the introduction of an amine group. One common method is the bromination of dibenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-dibenzofuran-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include hydroxylated, alkoxylated, or thiolated dibenzofuran derivatives.
Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.
Reduction Reactions: Products include debrominated dibenzofuran derivatives.
Scientific Research Applications
1,3-Dibromo-dibenzofuran-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,3-dibromo-dibenzofuran-2-ylamine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group in its structure allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3-Dibromo-dibenzofuran-2-ylamine can be compared with other dibenzofuran derivatives, such as:
1,3-Dichloro-dibenzofuran-2-ylamine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
1,3-Diiodo-dibenzofuran-2-ylamine:
1,3-Difluoro-dibenzofuran-2-ylamine: Fluorine atoms provide unique properties, including increased stability and potential for use in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of bromine atoms and an amine group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H7Br2NO |
|---|---|
Molecular Weight |
341.00 g/mol |
IUPAC Name |
1,3-dibromodibenzofuran-2-amine |
InChI |
InChI=1S/C12H7Br2NO/c13-7-5-9-10(11(14)12(7)15)6-3-1-2-4-8(6)16-9/h1-5H,15H2 |
InChI Key |
KLZDXKDRIGDQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




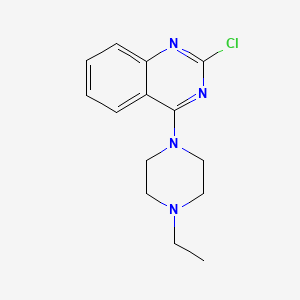
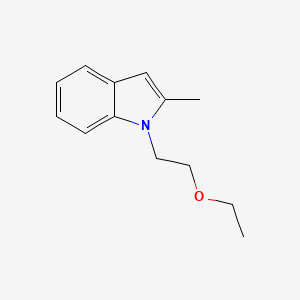
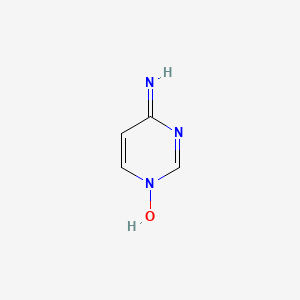
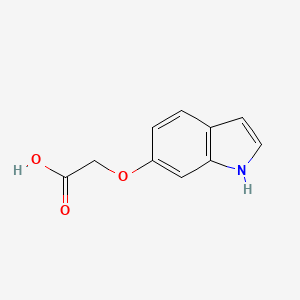
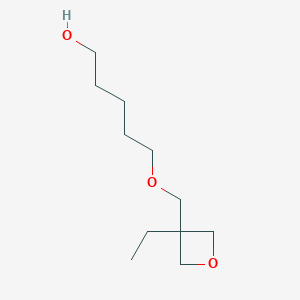
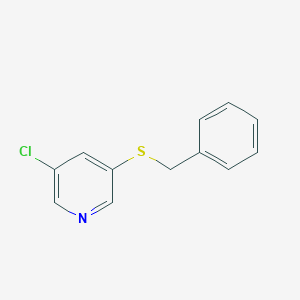


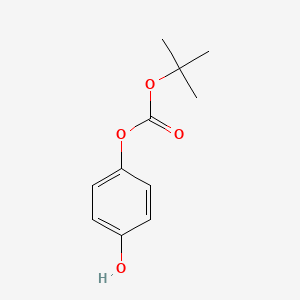
![1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone](/img/structure/B8319412.png)
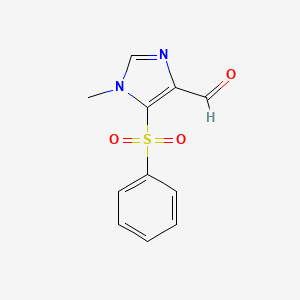
![1,2-Methylenedioxy-4-[3-mesyloxypropyl]benzene](/img/structure/B8319445.png)
